molecular formula C12H19NO2 B3172140 5-Methyl-2-(2-propoxyethoxy)aniline CAS No. 946715-69-1

5-Methyl-2-(2-propoxyethoxy)aniline

Cat. No. B3172140
CAS RN: 946715-69-1
M. Wt: 209.28 g/mol
InChI Key: CPQGFTFIDALXBR-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-propoxyethoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C12H19NO2 and a molecular weight of 209.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H19NO2) and molecular weight (209.28) . Further details about its melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Environmental Science and Ozonation

Anilines, including substituted variants, are significant in environmental science, especially concerning their degradation. For example, the ozonation of anilines, important in dyestuffs, plastics, pesticides, or pharmaceuticals production, shows high reactivity towards ozone, indicating that similar compounds like "5-Methyl-2-(2-propoxyethoxy)aniline" could be degraded efficiently in water treatment processes. These findings underscore the relevance of understanding the reaction mechanisms of anilines with ozone for environmental remediation efforts (Tekle-Röttering et al., 2016).

Green Chemistry

In the realm of green chemistry, the selective N-methylation of anilines catalyzed by faujasites highlights the potential for "this compound" in synthesizing N,N-dimethyl derivatives, which are valuable in organic syntheses. This approach emphasizes environmentally friendly processes by utilizing cyclic carbonates and methanol, presenting a chemoselective method that avoids competitive reactions (Selva et al., 2008).

Materials Science

In materials science, anilines serve as precursors for conducting polymers and electrochromic materials. The synthesis and characterization of aromatic epoxy monomers derived from anilines demonstrate applications in corrosion inhibition for carbon steel, suggesting that derivatives like "this compound" could contribute to developing new materials with improved corrosion resistance (Dagdag et al., 2019). Additionally, novel electrochromic materials employing donor–acceptor systems based on aniline derivatives exhibit outstanding optical contrasts and fast switching speeds, suitable for NIR region applications (Li et al., 2017).

Catalysis

In catalysis, the complexation of anilines with palladium(II) demonstrates efficient catalysis for Suzuki-Miyaura C-C coupling in water, an eco-friendly approach. This suggests that "this compound" could potentially be explored for its catalytic properties in similar reactions, providing a basis for developing new catalytic systems that are both effective and environmentally benign (Rao et al., 2014).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-methyl-2-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-5-4-10(2)9-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQGFTFIDALXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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